molecular formula C11H15N3O2S B1344855 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1218077-95-2

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1344855
CAS No.: 1218077-95-2
M. Wt: 253.32 g/mol
InChI Key: XBVPIFRZBQGDPY-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-aminopyridine with a suitable thiazolidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where the aminopyridine reacts with a thiazolidine derivative in the presence of a catalyst such as palladium or copper. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the aminopyridine and thiazolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-11(2)7(10(15)16)14-9(17-11)6-4-3-5-13-8(6)12/h3-5,7,9,14H,1-2H3,(H2,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVPIFRZBQGDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=C(N=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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